molecular formula C14H22N2O B14899371 3-((2-Methyl-1-phenylpropyl)amino)butanamide

3-((2-Methyl-1-phenylpropyl)amino)butanamide

Cat. No.: B14899371
M. Wt: 234.34 g/mol
InChI Key: OZZATYMCYNVQOP-UHFFFAOYSA-N
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Description

3-((2-Methyl-1-phenylpropyl)amino)butanamide is an organic compound with the molecular formula C14H22N2O. This compound is characterized by the presence of an amide group and a substituted phenylpropylamine moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Methyl-1-phenylpropyl)amino)butanamide typically involves the reaction of 2-methyl-1-phenylpropylamine with butanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-((2-Methyl-1-phenylpropyl)amino)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((2-Methyl-1-phenylpropyl)amino)butanamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-((2-Methyl-1-phenylpropyl)amino)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((2-Methyl-1-phenylpropyl)amino)butanamide is unique due to its specific combination of an amide group and a substituted phenylpropylamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

3-[(2-methyl-1-phenylpropyl)amino]butanamide

InChI

InChI=1S/C14H22N2O/c1-10(2)14(12-7-5-4-6-8-12)16-11(3)9-13(15)17/h4-8,10-11,14,16H,9H2,1-3H3,(H2,15,17)

InChI Key

OZZATYMCYNVQOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=CC=C1)NC(C)CC(=O)N

Origin of Product

United States

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